molecular formula C15H13IO3 B14920660 4-Iodophenyl 2-(2-methylphenoxy)acetate

4-Iodophenyl 2-(2-methylphenoxy)acetate

Cat. No.: B14920660
M. Wt: 368.17 g/mol
InChI Key: SURHKWQISVILFW-UHFFFAOYSA-N
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Description

4-Iodophenyl 2-(2-methylphenoxy)acetate is an ester derivative featuring a 4-iodophenyl group attached to an acetate backbone, with a 2-methylphenoxy substituent at the 2-position.

Properties

Molecular Formula

C15H13IO3

Molecular Weight

368.17 g/mol

IUPAC Name

(4-iodophenyl) 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C15H13IO3/c1-11-4-2-3-5-14(11)18-10-15(17)19-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3

InChI Key

SURHKWQISVILFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

The synthesis of 4-Iodophenyl 2-(2-methylphenoxy)acetate typically involves the esterification of 4-iodophenol with 2-(2-methylphenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to achieve the desired product .

Chemical Reactions Analysis

4-Iodophenyl 2-(2-methylphenoxy)acetate can undergo various chemical reactions, including:

Scientific Research Applications

4-Iodophenyl 2-(2-methylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodophenyl 2-(2-methylphenoxy)acetate involves its interaction with specific molecular targets. The iodophenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetate moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-iodophenyl 2-(2-methylphenoxy)acetate with key analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physicochemical Implications Evidence ID
This compound C₁₅H₁₃IO₃ 368.17 (estimated) 4-iodophenyl, 2-(2-methylphenoxy) High lipophilicity due to iodine and methylphenoxy; ester group may confer hydrolysis sensitivity.
Methyl 4-iodophenylacetate C₉H₉IO₂ 276.07 4-iodophenyl, methyl ester Lower molecular weight; increased volatility compared to bulkier analogs.
Ethyl 2-(4-iodophenyl)acetate C₁₀H₁₁IO₂ 290.10 4-iodophenyl, ethyl ester Enhanced metabolic stability due to ethyl ester vs. methyl; moderate lipophilicity.
Ethyl 2-(2-methoxy-4-methylphenoxy)acetate C₁₂H₁₆O₄ 240.25 2-methoxy-4-methylphenoxy, ethyl ester Polar methoxy group improves solubility; methyl group adds steric hindrance.
(2E)-(Hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid (490-M18) C₁₇H₁₆NO₄ 310.31 Hydroxyimino, 2-methylphenoxymethyl Chelation potential via hydroxyimino; increased hydrogen bonding capacity.

Key Structural Differences and Implications

In contrast, non-iodinated analogs like ethyl 2-(2-methoxy-4-methylphenoxy)acetate prioritize polar interactions (e.g., methoxy group) for solubility .

Ester vs. Acid Functional Groups :

  • The target compound and its methyl/ethyl ester analogs are prone to hydrolysis, which may limit oral bioavailability. In contrast, the carboxylic acid derivative (490-M18) could exhibit higher polarity and faster renal clearance .

Compounds like 490-M18 feature a hydroxyimino group, enabling metal chelation or hydrogen bonding, which is absent in the target ester .

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